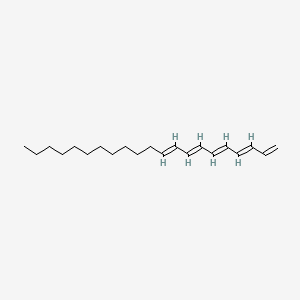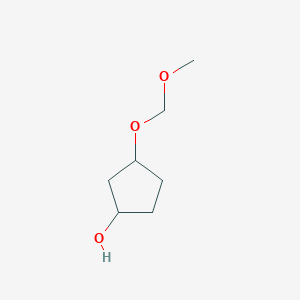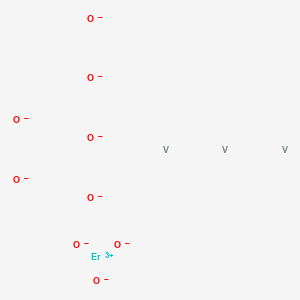
Erbium nonaoxide trivanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium nonaoxide trivanadium: is a rare metal compound composed of erbium, oxygen, and vanadium. It appears as pinkish particles and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ion Implantation: The preparation of erbium-doped materials often involves ion implantation.
Sol-Gel Method: Another method involves the sol-gel route combined with spin-coating techniques.
Industrial Production Methods: Industrial production methods for erbium nonaoxide trivanadium are not well-documented. the techniques mentioned above, such as ion implantation and sol-gel methods, are commonly used in the preparation of similar rare-earth compounds.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can also participate in reduction reactions, such as the hydrogenation of styrene and nitroarenes.
Common Reagents and Conditions:
Oxidation: Palladium is often used as a catalyst in oxidation reactions involving erbium compounds.
Reduction: Hydrogen gas (H₂) is commonly used as a reductant in reduction reactions.
Major Products Formed:
Hydrogenation Reactions: The major products include hydrogenated organic compounds such as styrene and nitroarenes.
Scientific Research Applications
Chemistry: : Erbium nonaoxide trivanadium is used in the preparation of optical materials, including waveguides and amplifiers . Biology and Medicine : Erbium oxide nanoparticles have shown potential in nanomedicine, particularly in antidiabetic treatments . Industry : This compound is used in the development of materials for quantum communication applications .
Mechanism of Action
The mechanism of action of erbium nonaoxide trivanadium involves its interaction with molecular targets through oxidation and reduction reactions. For instance, in hydrogenation reactions, the strong metal-support interaction between palladium and erbium oxide enhances the catalytic activity .
Comparison with Similar Compounds
Erbium(III) oxide: Known for its use in optical materials and its cubic structure.
Erbium(III) chloride: Used in water treatment and chemical analysis.
Erbium(III) fluoride: Utilized in infrared light-transmitting materials.
Uniqueness: Erbium nonaoxide trivanadium is unique due to its combination of erbium and vanadium, which provides distinct optical and catalytic properties not found in other erbium compounds .
Properties
CAS No. |
90605-20-2 |
|---|---|
Molecular Formula |
ErO9V3-15 |
Molecular Weight |
464.08 g/mol |
IUPAC Name |
erbium(3+);oxygen(2-);vanadium |
InChI |
InChI=1S/Er.9O.3V/q+3;9*-2;;; |
InChI Key |
IMLCRFNQKRIHKO-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



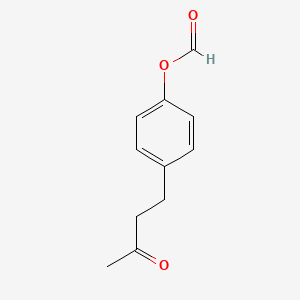
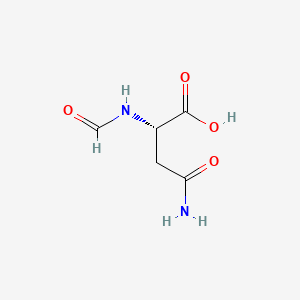
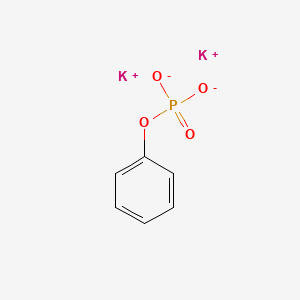
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
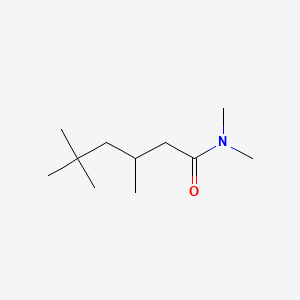
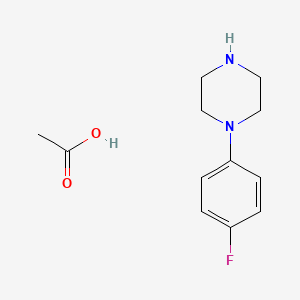
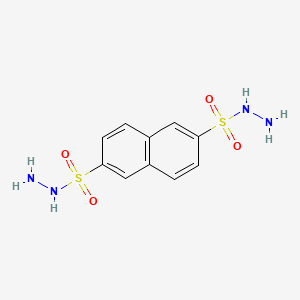
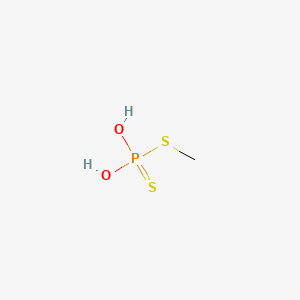
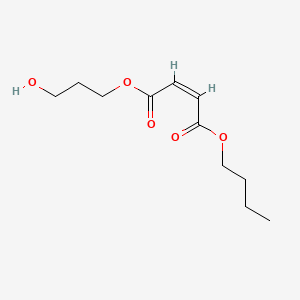
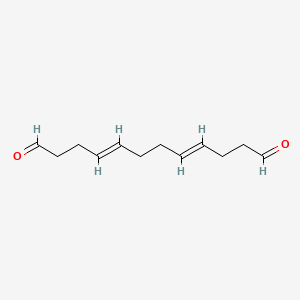
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
